REACTION_CXSMILES
|
C1(C(=[N:14][C:15]([CH2:26][CH2:27][CH2:28][CH:29]=[CH2:30])([CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl.[CH:32]1[C:44]2[CH:43]([CH2:45]OC(ON3C(=O)CCC3=O)=O)[C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[C:36]=2[CH:35]=[CH:34][CH:33]=1.[C:57](=[O:60])([O-:59])[O-].[Na+].[Na+]>C(OCC)C.CC(C)=O.O>[CH:41]1[C:42]2[CH:43]([CH2:45][O:59][C:57]([NH:14][C:15]([CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25])([CH2:26][CH2:27][CH2:28][CH:29]=[CH2:30])[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:60])[C:44]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:37]=2[CH:38]=[CH:39][CH:40]=1 |f:3.4.5|
|
Name
|
ethyl 2-(diphenylmethyleneamino)-2-(pent-4-enyl)hept-6-enoate
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)(CCCC=C)CCCC=C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for another 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted in ethyl ether (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined etherial layer was concentrated
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluting with 7% ethyl acetate in n-hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)OCC)(CCCC=C)CCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |